1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Catalog No.
S11385122
CAS No.
M.F
C23H24FN3O4
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-...

Product Name

1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

IUPAC Name

1-(2-fluorophenyl)-4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]pyrrolidin-2-one

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H24FN3O4/c24-19-8-4-5-9-20(19)27-15-17(14-21(27)28)23(30)26-12-10-25(11-13-26)22(29)16-31-18-6-2-1-3-7-18/h1-9,17H,10-16H2

InChI Key

KVXIFPIOQVAFBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4F

1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound notable for its complex structure and potential biological applications. This compound features a pyrrolidinone ring, which is a five-membered lactam, linked to a piperazine moiety through a phenoxyacetyl group. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula for this compound is C18H19FN2O2, and it has a molecular weight of 316.35 g/mol. The structural complexity arises from the combination of various functional groups, including amides, aromatic rings, and heterocycles, which contribute to its unique chemical behavior and biological activity.

The chemical reactivity of 1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be characterized by several types of reactions:

  • Nucleophilic Substitution: The carbonyl carbon in the piperazine moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl groups present in the structure can be reduced to alcohols or amines using appropriate reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's potential for further derivatization and modification, which is crucial for exploring its biological activity.

The synthesis of 1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves several steps:

  • Formation of the Pyrrolidinone Ring: Starting from an appropriate precursor such as 2-pyrrolidinone, the ring can be formed through cyclization reactions.
  • Piperazine Derivative Preparation: The synthesis of the piperazine component can be achieved via nucleophilic substitution reactions involving piperazine and phenoxyacetyl chloride.
  • Coupling Reaction: The final step involves coupling the pyrrolidinone with the piperazine derivative using coupling agents like dicyclohexylcarbodiimide (DCC) to form the target compound.

This multi-step synthesis highlights the complexity involved in producing this compound and emphasizes the need for careful reaction conditions to achieve high yields.

1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has potential applications in various fields:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for drug development targeting neurological disorders or cancer.
  • Chemical Biology: It can serve as a tool compound for studying receptor interactions or enzyme inhibition due to its ability to modify biological pathways.

Interaction studies involving this compound could focus on its binding affinity to specific receptors or enzymes. Techniques such as:

  • Molecular Docking Studies: To predict how well the compound fits into active sites of target proteins.
  • In Vitro Binding Assays: To experimentally determine binding affinities and kinetics with various biological targets.

These studies are essential for elucidating the mechanism of action and therapeutic potential of 1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one.

Several compounds share structural similarities with 1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one. Here are some examples:

Compound NameMolecular FormulaKey Features
1-(4-Fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dioneC20H20FN3O2Contains a different fluorophenyl substitution and additional phenyl group
1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazineC18H19FN2OSimilar backbone but lacks the pyrrolidinone structure
1-[4-(trifluoromethyl)phenyl]piperazineC11H12F3NA simpler structure focusing on piperazine with trifluoromethyl group

Uniqueness

The uniqueness of 1-(2-Fluorophenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one lies in its combination of both pyrrolidinone and piperazine functionalities along with fluorinated aromatic systems. This combination may lead to enhanced pharmacological properties compared to other similar compounds that lack such structural diversity.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

425.17508442 g/mol

Monoisotopic Mass

425.17508442 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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